molecular formula C24H21N3O3 B2984200 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol CAS No. 850901-98-3

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol

Cat. No. B2984200
CAS RN: 850901-98-3
M. Wt: 399.45
InChI Key: KXDVDILONILZSP-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is a compound that belongs to the class of pyrimidine derivatives. The compound has been found to have potential applications in scientific research, especially in the field of biochemistry and pharmacology.

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives, similar in structure to the compound , have been identified as selective aldose reductase inhibitors with significant activity levels. These compounds also exhibit notable antioxidant properties, suggesting potential applications in managing diabetic complications and oxidative stress-related disorders (C. La Motta et al., 2007).

Antifungal Applications

Derivatives of 4-methoxy-N,N-dimethylpyrimidin have demonstrated effectiveness against fungal species such as Aspergillus terreus and Aspergillus niger. These findings highlight the potential use of similar pyrimidine derivatives in developing new antifungal agents (N. N. Jafar et al., 2017).

Antibacterial Properties

Research on 2,4-diamino-5-benzylpyrimidines has uncovered compounds with high in vitro activity against anaerobic bacteria, comparable to or exceeding that of existing treatments like metronidazole. This suggests their utility in treating infections caused by anaerobic bacteria and potentially expanding to broader antibacterial applications (B. Roth et al., 1989).

Synthesis and Structural Analysis

Studies have detailed the synthesis of novel heterocyclic phenols, including those related to the compound , showcasing methods for creating complex molecules with potential applications in various fields of chemistry and pharmacology (F. Dennin et al., 1991).

properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-29-18-9-7-17(8-10-18)21-14-26-24(25)27-23(21)20-12-11-19(13-22(20)28)30-15-16-5-3-2-4-6-16/h2-14,28H,15H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDVDILONILZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol

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